Trifluralin
Overview
Description
Trifluralin is a widely used pre-emergence herbicide, primarily applied to control a variety of annual grass and broadleaf weed species. It is known for its yellow crystalline appearance and is chemically identified as 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline . This compound is particularly effective in inhibiting root development by interrupting mitosis, making it a valuable tool in agricultural weed management .
Mechanism of Action
Target of Action
Trifluralin’s primary targets are the meristems and tissues of underground organs , such as roots, epicotyls, hypocotyls, plumules, rhizomes, bulbs, and seeds . It acts as a microtubule inhibitor , targeting tubulin proteins in plants .
Mode of Action
This compound works by inhibiting cell mitosis . It interferes with the polymerization of tubulin, a globular protein that is the main constituent of microtubules in cells . This disruption of tubulin polymerization affects cell division, particularly in the meristematic tissues of plants .
Biochemical Pathways
This compound’s action leads to several biochemical changes in higher plants, including alterations of carbohydrate, lipid, and nitrogen concentrations, and especially, nucleic acid alterations . By inhibiting cell division in meristematic tissues, it affects seed germination and the formation of new radicle .
Result of Action
The primary result of this compound’s action is the inhibition of weed germination and growth . By interrupting mitosis, it inhibits root development, thereby controlling weeds as they germinate . This makes this compound an effective pre-emergence herbicide for the control of a variety of annual grass and broadleaf weed species .
Action Environment
This compound’s effectiveness can be influenced by environmental factors. For instance, it has been found to be inactivated in wet soils . This inactivation has been linked to the transformation of the herbicide by reduced soil minerals, which in turn had been previously reduced by soil microorganisms using them as electron acceptors in the absence of oxygen . Furthermore, this compound’s persistence in the environment and potential for bioaccumulation can lead to exposure and potential effects on non-target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluralin is synthesized using 3,5-dinitro-4-chlorobenzotrifluoride and positive dipropylamine as raw materials. The process involves the use of alkali as a catalytic agent. The 3,5-dinitro-4-chlorobenzotrifluoride is diluted in an alkaline water solution, followed by the addition of urea or thiourea and a surface-active agent. The alkaline liquor and positive dipropylamine are slowly added, and the reaction temperature is controlled. After the reaction is complete, the mixture is cooled, and this compound crystals are separated, filtered, and dried .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction yield is typically high, with the content of this compound exceeding 98%. The process is designed to minimize the formation of harmful byproducts such as N-nitroso-N-dipropylamine, which is a recognized carcinogen .
Chemical Reactions Analysis
Types of Reactions: Trifluralin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced compounds.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions include various nitroaniline derivatives and other substituted aromatic compounds .
Scientific Research Applications
Trifluralin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of dinitroaniline herbicides.
Biology: Investigated for its effects on cell division and root development in plants.
Industry: Utilized in the development of controlled-release formulations to reduce environmental hazards.
Comparison with Similar Compounds
- Dinitramine
- Oryzalin
- Pendimethalin
Trifluralin’s unique properties and effectiveness make it a valuable herbicide in agricultural practices, despite its environmental concerns.
Properties
IUPAC Name |
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSQXJSNMTJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O4 | |
Record name | TRIFLURALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIFLURALIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021395 | |
Record name | Trifluralin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49 °C. Used as a selective pre-emergence herbicide., Yellow-orange solid; [Hawley] Odorless; [HSDB], ODOURLESS ORANGE CRYSTALS. | |
Record name | TRIFLURALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9151 | |
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Record name | Trifluralin | |
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Record name | TRIFLURALIN | |
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Boiling Point |
Decomposes (NTP, 1992), BP: 139-140 °C at 4.2 mm Hg, at 0.5kPa: 139-140 °C | |
Record name | TRIFLURALIN | |
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Record name | TRIFLURALIN | |
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Flash Point |
greater than 185 °F (NTP, 1992), Flash Point > 185 °F, 151 °C (closed cup); 153 °C (tech, open cup), 100 °C c.c. | |
Record name | TRIFLURALIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C, Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone, Slightly soluble in water (0.0024 g/100 mL), In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9, Solubility in water, mg/l at 20 °C: 0.2 (very poor) | |
Record name | TRIFLURALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/9151 | |
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Record name | TRIFLURALIN | |
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Density |
1.294 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.36 at 22 °C, Density (at 22 °C): 1.36 g/cm³ | |
Record name | TRIFLURALIN | |
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Vapor Pressure |
0.000199 mmHg at 85.1 °F (NTP, 1992), 0.0000458 [mmHg], 4.58X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01 | |
Record name | TRIFLURALIN | |
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Record name | Trifluralin | |
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Impurities |
Technical-grade trifluralin may be contaminated with N-nitrosodi-n-propylamine. This compound is present as a result of a side-reaction between nitrosating agents and di-n-propylamine during an amination step in the manufacturing process. | |
Record name | TRIFLURALIN | |
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Color/Form |
Yellow crystals, YELLOW-ORANGE PRISMS, Orange crystalline solid | |
CAS No. |
1582-09-8 | |
Record name | TRIFLURALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/9151 | |
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Melting Point |
115 to 117 °F (NTP, 1992), 42 °C, MP: 48.5-49 °C (technical >95%), 49 °C | |
Record name | TRIFLURALIN | |
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URL | https://cameochemicals.noaa.gov/chemical/9151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0205 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (trifluralin)?
A: α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) is a pre-emergence herbicide that disrupts cell division by inhibiting microtubule assembly. [, , ] This disruption prevents normal cell division and cell wall formation, ultimately inhibiting root growth in susceptible plant species. [, ]
Q2: What are the downstream effects of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) on plant growth?
A: By inhibiting microtubule assembly, α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) primarily affects root development. This leads to stunted root growth, reduced lateral root formation, and ultimately, overall plant growth suppression. [, , ] Studies have observed anatomical changes in treated plants, including alterations in palisade cell organization in leaves, less organized xylem elements in internodes, and thickened pericycle fiber walls. []
Q3: What is the molecular formula and weight of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound)?
A3: The molecular formula of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) is C13H16F3N3O4. Its molecular weight is 335.28 g/mol.
Q4: Is there any spectroscopic data available for α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound)?
A: While the provided research papers don't delve into detailed spectroscopic analysis, they confirm that spectroscopic data (NMR, IR, Mass Spectrometry) has been used to confirm the structure and study the degradation products of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound). [, ]
Q5: How does soil type affect the efficacy of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound)?
A: The effectiveness of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) is significantly influenced by soil characteristics. Its adsorption to soil particles is strongly correlated with the organic matter content. [, ] Higher organic matter content leads to increased adsorption and potentially reduced herbicide availability for plant uptake. [, ]
Q6: Does the formulation of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) impact its behaviour in the environment?
A: Yes, studies have shown that the formulation of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) can affect its degradation rate. [, ] In some cases, the formulated compound degraded differently compared to the active ingredient alone. [] This highlights the importance of using commercially relevant formulations in laboratory studies to ensure results reflect real-world agricultural practices.
Q7: How does α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) behave under different moisture conditions?
A: α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) degradation is influenced by soil moisture. [, ] Increased soil moisture tends to enhance degradation, while dry conditions can lead to prolonged persistence in the soil. [] This is particularly relevant in regions with low rainfall, where this compound residues might pose a risk to sensitive crops in subsequent seasons.
Q8: Can crop residue affect the efficacy of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound)?
A: While previous research suggested that high levels of crop residue could reduce the effectiveness of pre-emergence herbicides like this compound, recent studies have challenged this assumption. [] Experiments focusing on carrier volume found that increasing the spray volume led to improved coverage and, consequently, better control of rigid ryegrass, regardless of crop residue levels. []
Q9: What strategies can improve the performance of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) in no-till systems with high crop residues?
A: Increasing the carrier volume during application has been shown to significantly improve the efficacy of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) in no-till systems. [] This strategy ensures better coverage of the soil surface and enhances the herbicide's ability to reach its target, even in the presence of crop residue.
Q10: Have alternative pre-emergence herbicides been investigated for controlling rigid ryegrass in no-till wheat production?
A: Yes, research has focused on identifying effective alternatives to this compound for controlling rigid ryegrass, especially in no-till systems. [] Pyroxasulfone, for instance, demonstrated excellent control rates (98%) when applied pre-emergence. [] Similarly, mixtures of prosulfocarb and S-metolachlor also provided effective control across various trials. []
Q11: Is there evidence of resistance to α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) in weed populations?
A: Yes, resistance to α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) has been reported in various weed species, including rigid ryegrass. [, , ] Studies have identified two primary mechanisms of resistance: enhanced metabolism of the herbicide and target-site mutations in α-tubulin. [, , , ]
Q12: What is the significance of α-tubulin mutations in this compound resistance?
A: α-Tubulin is the target site of α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound). [, , ] Mutations in the α-tubulin gene can alter the herbicide's binding site, reducing its efficacy. [, ] Several specific mutations, including those at positions Val-202, Thr-239, and Arg-243 in the TUA4 gene, have been linked to this compound resistance in rigid ryegrass. []
Q13: What approaches can be used to manage α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) resistance?
A: Managing this compound resistance requires a multifaceted approach that includes using alternative herbicides with different modes of action, implementing cultural control practices (e.g., crop rotation, delayed seeding), and preventing seed set of resistant weeds. [, ] Understanding the specific resistance mechanism (target-site vs. metabolic) present in a given population is crucial for selecting effective management strategies.
Q14: Does α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound) exhibit any cross-resistance with other herbicides?
A: Yes, cross-resistance to other dinitroaniline herbicides has been observed in α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine (this compound)-resistant rigid ryegrass biotypes. [] The level of cross-resistance can vary depending on the specific herbicide and the resistance mechanism involved. []
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